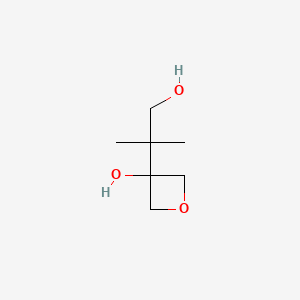
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol typically involves the reaction of oxetane derivatives with suitable reagents. One common method is the reaction of oxetane with 2-methylpropan-2-ol under acidic conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Applications De Recherche Scientifique
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxetane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group at the third position.
2-Methyloxetane: An oxetane derivative with a methyl group at the second position.
3,3-Dimethyloxetane: An oxetane derivative with two methyl groups at the third position.
Uniqueness
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is unique due to the presence of both a hydroxyl group and a 2-methylpropan-2-yl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2,3-8)7(9)4-10-5-7/h8-9H,3-5H2,1-2H3 |
Clé InChI |
FWAVZKGDSVZWCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1(COC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



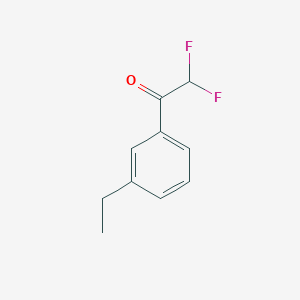
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
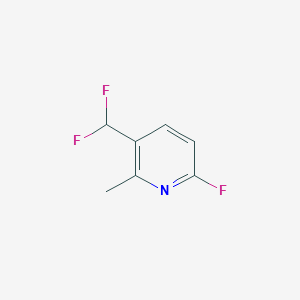
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)

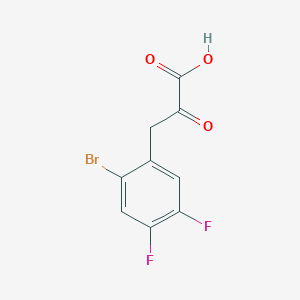




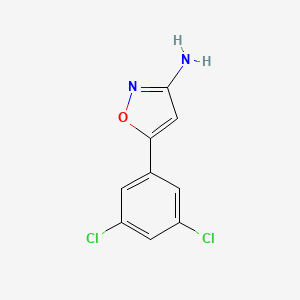
aminehydrochloride](/img/structure/B13613054.png)
